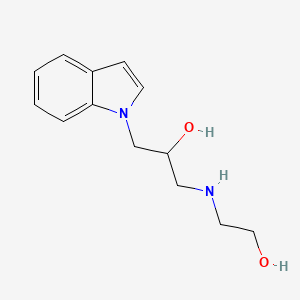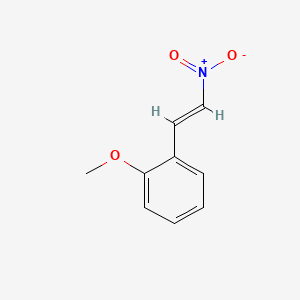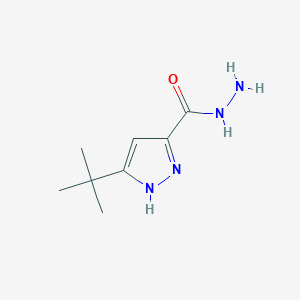
2,4-Dimethoxycinnamic acid
Vue d'ensemble
Description
2,4-Dimethoxycinnamic Acid (CAS# 6972-61-8) is a useful research chemical . It is used in the green preparation of benzoic acids via vanadium . Its molecular formula is C11H12O4 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, one study mentioned the formation of O-methylated phenophospholipids is generally possible only during the reaction with ethyl ester of 3,4-dimethoxycinnamic acid as an acyl donor .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The molecular weight is 280.3917 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 208.21 g/mol . It has a melting point of 192-194 °C (lit.) . It is a white to orange to green powder or crystal .Applications De Recherche Scientifique
Photomechanical Behavior and Crystal Chemistry
- Application : 2,4-Dimethoxycinnamic acid's polymorphs exhibit distinct photochemical and photomechanical properties. These properties are crucial in the study of solid-state 2+2 photodimerization reactions, providing insights into molecular motion during these reactions (Mishra et al., 2015).
Synthesis of Calixarenes
- Application : The compound is used in the synthesis of stereoisomeric C-alkylcalix[4]resorcinarenes. This synthesis has significance in organic chemistry for creating complex molecular structures (Botta et al., 1992).
Pharmacokinetics in Human Plasma
- Application : The absorption and metabolism of dimethoxycinnamic acid derivatives have been studied in the context of human plasma pharmacokinetics following coffee consumption. This research is vital for understanding the metabolic pathways and absorption mechanisms of these compounds (Farrell et al., 2012).
Thermodynamic Properties
- Application : Research on the standard molar enthalpies of combustion of different dimethoxycinnamic acids, including this compound, is significant for understanding their thermodynamic properties (Matos et al., 2001).
Anti-Inflammatory and Pharmacological Evaluation
- Application : Studies on the synthesis of specific chalcones and flavones from this compound and their pharmacological evaluation in inhibiting inflammatory mediators provide insights into potential therapeutic uses (Ballesteros et al., 1995).
Inhibition of α-Synuclein Aggregation
- Application : this compound derivatives have been tested for their ability to inhibit the aggregation of α-synuclein, relevant in neurodegenerative diseases like Parkinson's disease (Barinova et al., 2020).
Decarboxylation Studies in Biochemistry
- Application : The study of the stereochemistry of the decarboxylation of dimethoxycinnamic acids by microorganisms like Saccharomyces cerevisiae contributes to understanding enzymatic reactions and substrate specificity (Gramatica et al., 1981).
Mécanisme D'action
Target of Action
Similar compounds such as 2,3-dimethoxycinnamic acid have been shown to interact with the quorum sensing (qs) system in certain bacteria .
Mode of Action
It’s worth noting that 2,3-dimethoxycinnamic acid, a similar compound, has been found to disrupt the qs system in chromobacterium violaceum cv026 by effectively suppressing the expression of qs-related genes . This suggests that 2,4-Dimethoxycinnamic acid might have a similar interaction with its targets.
Biochemical Pathways
It’s known that cinnamic acid derivatives, which include this compound, play a significant role in plant metabolism, contributing to the biosynthesis of phenylpropanoids, anthocyanins, alkaloids, coumarins, terpenes, tannins, glucosinolates, flavonoids, and isoflavonoids .
Pharmacokinetics
The time to reach the maximum concentration was rapid, approximately 30 minutes, and showed an additional peak at 2-4 hours for several subjects . This suggests that this compound might have similar ADME properties.
Result of Action
Cinnamic acid and its analogues have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . Therefore, it’s plausible that this compound might have similar effects.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,4-Dimethoxycinnamic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor, reducing the production of pro-inflammatory prostaglandins . Additionally, it interacts with inducible nitric oxide synthase (iNOS), leading to a decrease in nitric oxide production, which is associated with inflammatory responses . The compound also exhibits radical scavenging activity by interacting with reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to improve cell viability and enhance the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase . This compound also influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, by inhibiting the activation of NF-κB, which plays a crucial role in inflammatory responses . Furthermore, this compound affects gene expression by modulating the transcription of genes involved in oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the synthesis of pro-inflammatory mediators . Additionally, this compound interacts with iNOS, leading to a decrease in nitric oxide production . The compound also exhibits antioxidant properties by scavenging ROS and upregulating the expression of antioxidant enzymes . These interactions contribute to its anti-inflammatory and protective effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties over extended periods, with no significant loss of activity . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting compounds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Studies have shown that there is a threshold dose beyond which the toxic effects outweigh the therapeutic benefits . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phenylpropanoid pathway, where it is synthesized from phenylalanine . The compound interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), which are involved in its biosynthesis . Additionally, this compound can be further metabolized into other derivatives, such as ferulic acid and sinapic acid, through methylation and hydroxylation reactions . These metabolic transformations influence the overall metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or facilitated transport through specific transporters . Once inside the cell, the compound may bind to intracellular proteins, such as albumin, which can affect its distribution and localization . The transport and distribution of this compound are also influenced by its lipophilicity and solubility properties . These factors determine its accumulation in specific tissues and compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be localized in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of methoxy groups may facilitate its transport into the mitochondria, where it can exert its antioxidant effects . The subcellular localization of this compound is essential for its interaction with specific biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKHDPHTFYWYJV-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251243 | |
| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16909-09-4, 6972-61-8 | |
| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2',4'-Dimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6972-61-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-2',4'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of 2,4-Dimethoxycinnamic acid in chemical reactions?
A1: Research indicates that the presence of specific substituents on the benzene ring of cinnamic acid derivatives, including this compound, can influence their reactivity. [] Specifically, 2-alkoxy groups, such as the methoxy groups present in this compound, have been shown to decrease the reactivity of the carbonyl carbon in the molecule. [] This finding suggests that these substituents may hinder reactions involving the carbonyl group.
Q2: Are there any unique structural features observed in this compound derivatives?
A2: Yes, studies have revealed interesting structural characteristics of this compound derivatives. For instance, the tetramerization of (E)-2,4-dimethoxycinnamic acid methyl ester using BF3.ET2O as a catalyst yields C-alkylcalix[4]resorcinarenes. [] These macrocycles adopt specific configurations, namely the 1,2-alternate and flattened-cone configurations. [] This unique tetramerization process highlights the potential of this compound derivatives as building blocks for supramolecular structures.
Q3: How does the structure of this compound derivatives affect their self-assembly properties?
A3: The structure of this compound derivatives significantly impacts their self-assembly behavior. For example, (E)-2,4-dimethoxycinnamic acid ω-undecenyl ester can tetramerize into three stereoisomers, each adopting a distinct conformation: chair, cone, and 1,2-alternate. [] Notably, the chair conformation exhibits a unique self-assembly pattern in its crystal lattice. This pattern comprises alternating hydrophilic and hydrophobic layers (6-7 Å thick), driven by strong CH–π interactions. [] This example demonstrates the potential of these derivatives to form ordered structures based on their conformational preferences and intermolecular interactions.
Q4: What are the potential applications of this compound derivatives in materials science?
A4: The unique structural features and self-assembly properties of this compound derivatives make them promising candidates for various applications in materials science. For instance, the ability of (E)-2,4-dimethoxycinnamic acid ω-undecenyl ester to undergo olefin metathesis using Grubbs catalysts opens up possibilities for creating novel materials. [] Depending on the reaction conditions, this process can yield a range of products, including bicyclic alkenes, linear dimers, and cross-linked homopolymers. [] This versatility highlights the potential of these derivatives in developing functional materials with tailored properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)









